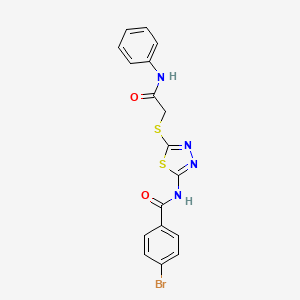

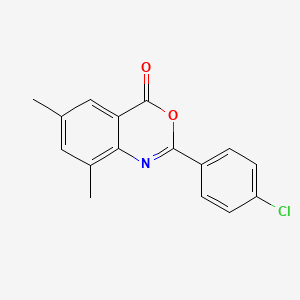

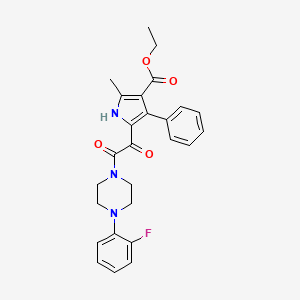

![molecular formula C31H44O2 B2549149 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 346707-41-3](/img/structure/B2549149.png)

2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate involves careful selection of starting materials and reaction conditions to ensure the formation of the desired product . Similarly, the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate are prepared through the synthesis of racemates followed by chemical resolution . These methods could potentially be adapted for the synthesis of 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . X-ray crystallography has also been employed to establish the absolute configurations of stereoisomers . These techniques would be essential in analyzing the molecular structure of this compound to confirm its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using molecular dynamics simulations and DFT calculations . For example, the Diels-Alder reaction is a common method to synthesize cyclohexene derivatives, as seen in the formation of new [4+2]-cycloadducts from reactions of methyl 2-oxo-2H-pyran-5-carboxylate . Understanding the reactivity of the compound could involve exploring its potential in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from spectroscopic data and computational studies. For instance, the optoelectronic properties, including reorganization energies and hopping rates of charge carriers, have been calculated for 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate . These properties are crucial for applications in nonlinear optics and electronics. The crystal structure of related compounds provides information on molecular conformation and stability, which is important for understanding the solid-state properties .

Scientific Research Applications

Catalytic Applications

- Ru-Catalyzed Isomerization for Polymer Synthesis : A study by Tan, Li, Parker, & Sampson (2015) describes an isomerization protocol using Ru-catalysis for the synthesis of linear copolymers. This process is crucial for developing alternating copolymers with diverse functional groups.

Chemical Synthesis Techniques

- Synthesis of Substituted Furans and Thiophenes : Research by Chadwick et al. (1973) details the preparation of heterocyclic 2-carbaldehydes, including isopropylation methods that could be related to the synthesis pathways of 2-Isopropyl-5-methylcyclohexyl derivatives.

Spectroscopic and Computational Analysis

- FT-IR, FT-Raman, and NMR Characterization : A study conducted by Menon et al. (2017) focuses on the spectroscopic characterization of a similar compound, 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate. This research includes molecular dynamics simulations and DFT calculations, highlighting the compound's reactive and optoelectronic properties.

Pharmaceutical Research

- Synthesis of Cycloalkane Derivatives for Medicinal Use : The work by Isoda & Yamaguchi (1980) involves the synthesis of cyclohexanedicarboxylic acid derivatives, indicating potential applications in the development of pharmaceuticals.

Organic Synthesis

- Catalytic Processes for Polymerization : Research by Mathew et al. (1996) shows the use of Pd(II) catalysts in the polymerization of norbornene derivatives, demonstrating the compound's relevance in creating functional polymers.

Mechanism of Action

properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUORJTVBVQJQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

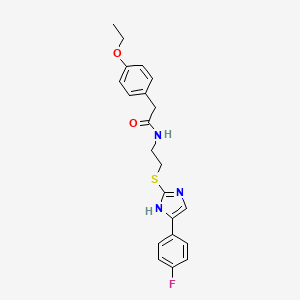

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

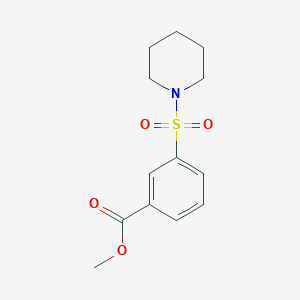

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)

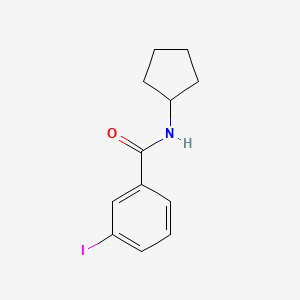

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

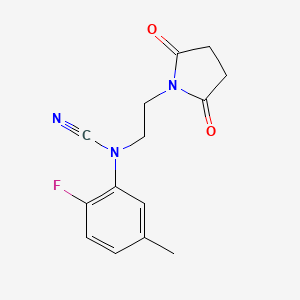

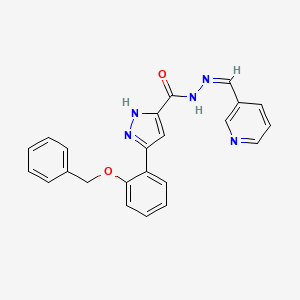

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

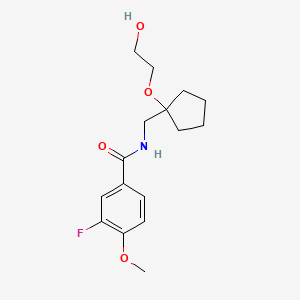

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)